6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a piperidine ring, and a pyrazole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the pyridazinone core. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Piperidine Ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Formation of the Pyridazinone Core: This can be synthesized through the reaction of hydrazine with a dicarbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways . The exact mechanism would depend on the specific biological context and target molecules involved.
Comparison with Similar Compounds
Similar Compounds
6-tert-butyl-2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one: Unique due to its specific combination of functional groups and ring structures.
Pyrazole Derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Piperidine Derivatives: Commonly used in pharmaceuticals for their biological activity.
Pyridazinone Derivatives: Known for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties .
Properties
IUPAC Name |
6-tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-13-12-15(20-22(13)5)18(26)23-10-8-14(9-11-23)24-17(25)7-6-16(21-24)19(2,3)4/h6-7,12,14H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBNMKOGNAKMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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